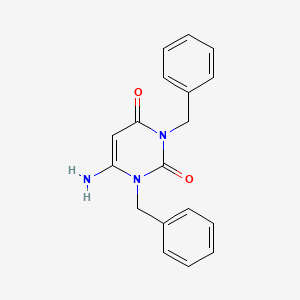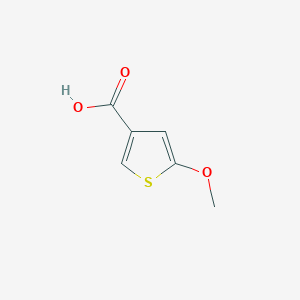
(4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane is an organosilicon compound with the molecular formula C11H12ClFSi and a molecular weight of 226.7532 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a phenylethynyl moiety, which is further substituted with chloro and fluoro groups. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
The synthesis of (4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Analyse Des Réactions Chimiques
(4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenylethynyl moiety can be oxidized to form corresponding carbonyl compounds.
Coupling Reactions: It can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of conducting polymers and other advanced materials.
Pharmaceutical Research: It is utilized in the synthesis of potential drug candidates and bioactive molecules.
Mécanisme D'action
The mechanism of action of (4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane in chemical reactions involves the activation of the phenylethynyl moiety by the trimethylsilyl group, which facilitates nucleophilic attack or coupling reactions. The chloro and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to (4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane include:
- (4-Bromo-3-fluoro-phenylethynyl)-trimethyl-silane
- (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane
- (4-Chloro-3-fluoro-phenylethynyl)-triethyl-silane
These compounds share similar structural features but differ in the substituents on the phenylethynyl moiety or the silyl group. The unique combination of chloro and fluoro substituents in this compound provides distinct reactivity and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C11H12ClFSi |
|---|---|
Poids moléculaire |
226.75 g/mol |
Nom IUPAC |
2-(4-chloro-3-fluorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12ClFSi/c1-14(2,3)7-6-9-4-5-10(12)11(13)8-9/h4-5,8H,1-3H3 |
Clé InChI |
FHDIHDDKMQTIFS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC(=C(C=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)

![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)

![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)


